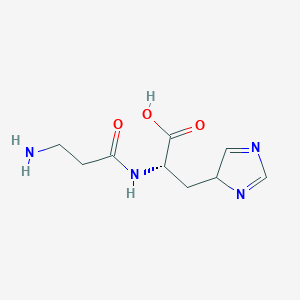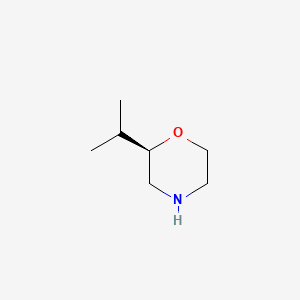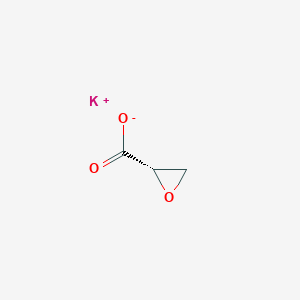
beta-Alanyl-histidine
Overview
Description
Beta-Alanyl-histidine is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Alanyl-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Alanyl-histidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carnosine exhibits various biological effects, including pH-buffering, metal-ion chelation, antioxidant capacity, and protection against advanced glycation and lipoxidation end-products. Its therapeutic potential has been explored in diseases involving ischemic or oxidative stress, such as diabetes, ocular disease, aging, and neurological disorders (Boldyrev, Aldini, & Derave, 2013).
Carnosine has been found to exert an anti-senescence effect when used as a dietary supplement, improving the external appearance and physiological conditions of experimental animals (Gallant, Semyonova, & Yuneva, 2000).
In ophthalmology, carnosine has shown effectiveness in the treatment of corneal metabolic diseases and senile cataract, and in accelerating cornea reepithelization after photorephraction ceratoectomia (Volkov, 2005).
Carnosine acts as a quencher of cytotoxic alpha,beta-unsaturated aldehydes, with a mechanism involving the formation of a reversible alpha,beta-unsaturated imine, followed by ring closure through an intra-molecular Michael addition (Aldini et al., 2002).
Beta-alanine supplementation, the rate-limiting precursor of carnosine, has been shown to increase muscle carnosine content and attenuate fatigue during repeated exercise in trained sprinters (Derave et al., 2007).
Carnosine derivatives have been shown to act as high-affinity activators of carbonic anhydrase isozymes, suggesting potential therapeutic applications in CA deficiency syndromes and for enhancing synaptic efficacy, spatial learning, and memory (Scozzafava & Supuran, 2002).
Carnosine's bioavailability has been demonstrated in humans, with evidence of its absorption into plasma after the consumption of beef, indicating its potential as a bioactive food component (Park, Volpe, & Decker, 2005).
Carnosine and related peptides have shown therapeutic potential in age-related disorders, with effects on biochemical events common to neurological disorders (Cararo, Streck, Schuck, & Ferreira, 2015).
properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWJQIYUVKYCW-MLWJPKLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Alanyl-histidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B7934441.png)
![[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane](/img/structure/B7934443.png)



![(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B7934465.png)

![(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B7934478.png)





